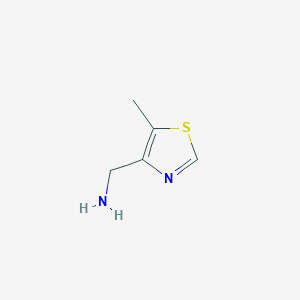

(5-Methylthiazol-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

(5-methyl-1,3-thiazol-4-yl)methanamine |

InChI |

InChI=1S/C5H8N2S/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3 |

InChI Key |

AOHGZJDGRPUQBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CS1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylthiazol 4 Yl Methanamine and Its Analogues

Precursor Synthesis and Functionalization of the Thiazole (B1198619) Ring System

The construction of the (5-Methylthiazol-4-yl)methanamine framework hinges on the effective synthesis and subsequent functionalization of the 5-methylthiazole (B1295346) core.

Strategies for 5-Methylthiazole Core Formation

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.commdpi.com This method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com For the synthesis of a 5-methylthiazole core, a key precursor is 2-chloropropionaldehyde, which can be prepared in high yield from the chlorination of propionaldehyde. google.com The subsequent cyclocondensation of 2-chloropropionaldehyde with thiourea (B124793) in an aqueous medium at temperatures ranging from 20 to 120°C affords 2-amino-5-methylthiazole. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature Range (°C) | Product |

|---|---|---|---|---|

| 2-Chloropropionaldehyde | Thiourea | Aqueous | 20-120 | 2-Amino-5-methylthiazole |

Microwave-assisted Hantzsch synthesis has emerged as a more efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. nih.gov While not directly applied to this compound in the reviewed literature, the principles are broadly applicable.

Selective Functionalization at the 4-Position of the Thiazole Ring

With the 5-methylthiazole core in hand, the next critical step is the introduction of a functional group at the 4-position, which will serve as a handle for elaborating the methanamine side chain. The electronic properties of the thiazole ring, characterized by π-electron delocalization, influence its reactivity towards electrophilic substitution. The C5 position is noted to have the highest π-electron density, making it susceptible to electrophilic attack. However, strategic functionalization at C4 is achievable.

One common strategy involves the synthesis of 4-methylthiazole-5-carboxaldehyde (B1296927), a key intermediate. mdpi.comsigmaaldrich.comnih.gov This can be achieved through various methods, including the oxidation of 4-methyl-5-(hydroxymethyl)thiazole. mdpi.com A more eco-friendly and industrially viable method is the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. mdpi.com

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 4-Methylthiazole-5-carboxylic acid chloride | Hydrogen gas | Pd/BaSO₄ | Xylene | 140 | 4-Methylthiazole-5-carboxaldehyde |

Formation of the Methanamine Side Chain

The introduction of the methanamine side chain at the C4 position is the final key transformation in the synthesis of this compound. This can be accomplished through several reliable methods.

Reductive Amination Approaches for Aldehyde/Ketone Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, 4-methylthiazole-5-carboxaldehyde serves as the ideal precursor. mdpi.com This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent like methanol. organic-chemistry.org

| Aldehyde/Ketone Precursor | Amine Source | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 4-Methylthiazole-5-carboxaldehyde | Ammonia (B1221849) or an ammonium (B1175870) salt | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | Methanol, Ethanol | This compound |

Nucleophilic Substitution Reactions with Halomethylthiazole Intermediates

An alternative approach to the methanamine side chain involves a nucleophilic substitution reaction. organic-chemistry.orgkhanacademy.org This strategy requires the preparation of a 4-(halomethyl)-5-methylthiazole intermediate, such as 4-(chloromethyl)-5-methylthiazole (B130522). evitachem.com This intermediate can be synthesized via the chloromethylation of 5-methylthiazole using formaldehyde (B43269) and hydrochloric acid, often with a catalyst like zinc chloride. evitachem.com

The resulting 4-(chloromethyl)-5-methylthiazole is then reacted with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent, to displace the halide and form the desired aminomethyl group. evitachem.com This SN2 type reaction leads to the formation of the carbon-nitrogen bond. libretexts.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective methods. While specific examples for this exact molecule are not prevalent in the literature, principles from related stereoselective syntheses can be applied.

For instance, the stereoselective synthesis of chiral β-amino alcohols has been achieved through the bioreduction of β-keto esters, followed by a series of transformations. researchgate.net A similar strategy could be envisioned where a chiral ketone precursor derived from the thiazole core is stereoselectively reduced to a chiral alcohol. Subsequent conversion of the alcohol to a leaving group and nucleophilic substitution with an amine source would yield the chiral methanamine derivative.

Another approach involves the use of chiral auxiliaries or catalysts in the reductive amination step to induce facial selectivity in the reduction of the intermediate imine. Furthermore, stereoselective synthesis of related heterocyclic systems, such as pyrrolidine (B122466) derivatives, has been accomplished, providing a conceptual framework for developing stereocontrolled routes to chiral this compound analogues. rsc.org

Asymmetric Catalysis in Amination Reactions

The creation of chiral amines, such as this compound, with high enantiomeric purity is a significant challenge in pharmaceutical synthesis. Asymmetric catalysis offers a powerful solution by utilizing chiral catalysts to direct the formation of a specific stereoisomer. While specific examples for the direct asymmetric amination to form this compound are not extensively documented in public literature, the principles of asymmetric catalysis are widely applied to similar structures, particularly thiazolone derivatives. rsc.org These reactions often involve the use of metal-based or organocatalysts to achieve high levels of stereocontrol in reactions like Michael additions and Mannich reactions. rsc.org The development of these catalytic systems is crucial for producing enantiomerically pure compounds required for targeted biological activity.

Chiral Auxiliary-Mediated Syntheses

An established strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org For instance, amides derived from pseudoephenamine, a versatile chiral auxiliary, have shown exceptional stereocontrol in alkylation reactions, which are key steps in building complex molecules. nih.gov This method allows for the formation of specific stereoisomers with high diastereomeric ratios, often exceeding 98:2. nih.gov While direct application to this compound synthesis is proprietary, this methodology is a cornerstone of asymmetric synthesis for analogous structures in the pharmaceutical industry.

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |

| Oxazolidinones | Alkylation, Aldol Reactions | High | wikipedia.org |

| Camphorsultam | Michael Addition | High | wikipedia.org |

| Pseudoephenamine | Alkylation Reactions | 98:2 to ≥99:1 | nih.gov |

| trans-2-Phenylcyclohexanol | Ene Reactions | 10:1 | wikipedia.org |

Flow Chemistry and Continuous Processing for Scalable Production

For large-scale and efficient manufacturing, the chemical industry is increasingly turning to flow chemistry and continuous processing. These techniques offer significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automation. nih.govresearchgate.net

Microreactor Applications in Thiazole Synthesis

Microreactors are a key technology in flow chemistry, enabling rapid and efficient synthesis of complex molecules. The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, has been successfully adapted to continuous flow systems. nih.govmdpi.com For example, a multistep flow process for synthesizing 2-aminothiazoles directly from aldehydes has been developed, showcasing improved reaction efficiency and selectivity compared to batch methods. acs.org This approach not only accelerates the synthesis but also allows for safer handling of hazardous reagents like bromine. acs.org Such automated microreactor setups can generate complex molecules in minutes with high yields. nih.gov

Automation and High-Throughput Synthesis

Automation plays a critical role in modern drug discovery and process development by enabling high-throughput experimentation (HTE). youtube.comyoutube.com Robotic systems can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions to identify the most optimal synthetic routes. youtube.com This automated approach significantly accelerates the development timeline for new chemical entities. youtube.com For instance, the synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been achieved using a solid-phase, high-throughput method. nih.gov High-throughput screening has also been instrumental in discovering novel thiazole derivatives with potential therapeutic applications. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Thiazole Synthesis

| Feature | Batch Synthesis | Flow Synthesis | Reference |

| Reaction Time | Hours to days | Minutes to hours | nih.govacs.org |

| Scalability | Challenging | Straightforward | researchgate.net |

| Safety | Higher risk with hazardous reagents | Improved safety, better containment | acs.org |

| Process Control | Less precise | Precise control of temperature, pressure, and mixing | nih.gov |

| Yield & Selectivity | Variable | Often higher and more consistent | acs.org |

Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbohrium.com This is particularly important in pharmaceutical manufacturing to minimize environmental impact.

Environmentally Benign Solvents and Reagents

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. bohrium.commdpi.com For thiazole synthesis, researchers have explored the use of green solvents such as water, ethanol, and ionic liquids. bohrium.combepls.com For example, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields using water as a solvent, eliminating the need for a catalyst. bepls.com

Furthermore, the development of solvent-free reaction conditions and the use of recyclable catalysts, such as nanochitosan or silica-supported tungstosilisic acid, are key strategies. bohrium.combepls.comresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields, often without the need for a catalyst. researchgate.netnih.gov These approaches not only reduce waste but also lead to more cost-effective and sustainable manufacturing processes. researchgate.netbohrium.com

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Example | Advantage | Reference |

| Green Solvents | Water, Ethanol, PEG-400, Ionic Liquids | Reduced toxicity and environmental impact | bohrium.combepls.com |

| Green Catalysts | Nanochitosan, Recyclable biocatalysts | High yields, reusability, reduced waste | bohrium.commdpi.com |

| Microwave Irradiation | Catalyst-free domino reactions | Shorter reaction times, high yields | researchgate.netnih.gov |

| Ultrasonic Irradiation | Synthesis of bisthiazoles | Shorter reaction times, good yields | bohrium.com |

| Solvent-Free Reactions | Cyclocondensation using ionic liquids | Reduced solvent waste, excellent yields | bohrium.com |

Catalyst Reuse and Recovery in Synthetic Protocols

One of the key precursors for the synthesis of this compound is 5-methylthiazole-4-carbaldehyde. The synthesis of this intermediate can be achieved through the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. This method is considered environmentally friendly and suitable for industrial-scale production, where catalyst recovery and reuse are crucial economic and environmental considerations. While specific data on the number of reuse cycles for this particular transformation is not extensively detailed in the available literature, the heterogeneous nature of the Pd/BaSO₄ catalyst facilitates its recovery by simple filtration from the reaction mixture.

A promising approach for the direct conversion of carboxylic acids to amines, a key step in forming the methanamine group, involves reductive amination using a heterogeneous platinum-molybdenum catalyst supported on gamma-alumina (Pt-Mo/γ-Al₂O₃). This catalytic system has demonstrated high efficiency and selectivity under mild conditions, including ambient hydrogen pressure. A significant advantage of this catalyst is its reusability. Studies have shown that the Pt-Mo/γ-Al₂O₃ catalyst can be recovered and reused for at least four consecutive cycles without any substantial decrease in its catalytic performance. This robust reusability is a critical factor in developing sustainable and cost-effective processes for the production of alkylamines.

The principle of catalyst recycling is further exemplified in the synthesis of other heterocyclic compounds. For instance, a palladium(II) complex has been utilized as a heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives. This catalyst can be easily recovered by filtration and has been successfully reused for four consecutive cycles without a significant loss of its high catalytic efficiency. The development of such robust and recyclable catalysts provides a valuable blueprint for designing sustainable synthetic pathways for a wide range of nitrogen-containing heterocyclic compounds, including this compound.

The following tables summarize the findings on catalyst reuse and recovery in relevant synthetic protocols.

Table 1: Catalyst Reusability in Reductive Amination

| Catalyst | Substrate Type | Number of Reuse Cycles | Outcome | Reference |

| Pt-Mo/γ-Al₂O₃ | Carboxylic Acids | At least 4 | No significant loss in activity | rsc.org |

Table 2: Catalyst Reusability in Heterocyclic Synthesis

| Catalyst | Product Type | Number of Reuse Cycles | Outcome | Reference |

| Pd(II) complex | Pyrazole-4-carbonitrile derivatives | 4 | No significant loss of catalytic activity | nih.gov |

Chemical Reactivity and Derivatization Strategies for 5 Methylthiazol 4 Yl Methanamine

Electrophilic and Nucleophilic Transformations of the Thiazole (B1198619) Heterocycle

The thiazole ring in (5-Methylthiazol-4-yl)methanamine is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the reactivity is influenced by the substituents present. The nitrogen atom in the thiazole ring can also participate in reactions as a nucleophile.

Halogenation Reactions on the Thiazole Ring

Halogenation of the thiazole ring can introduce functional handles for further synthetic modifications. The position of halogenation is directed by the existing substituents. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, general principles of thiazole chemistry suggest that the C2 position is the most susceptible to electrophilic substitution.

Alkylation and Arylation of the Thiazole Nitrogen and Carbon Atoms

The nitrogen atom of the thiazole ring can be alkylated, a reaction that can influence the electronic properties and biological activity of the resulting compounds. For instance, N-alkylation of similar heterocyclic systems like tetrazoles has been shown to yield a mixture of regioisomers. mdpi.com The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base resulted in two separable regioisomers. mdpi.com This suggests that the alkylation of this compound could similarly lead to N-alkylated derivatives, potentially with varying biological activities.

Reactions of the Primary Amine Functional Group

The primary amine group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amine readily reacts with acylating and sulfonylating agents to form stable amides and sulfonamides. These reactions are fundamental in drug discovery, as the resulting functionalities can participate in crucial hydrogen bonding interactions with biological targets. The synthesis of N-acyl and N-sulfonyl derivatives often proceeds under standard conditions, for example, by reacting the amine with an appropriate acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a base.

Formation of Imines and Schiff Bases

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. science.govmasterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglumenlearning.com The pH of the reaction is a critical parameter, with optimal rates often observed around pH 5. lumenlearning.comyoutube.com Schiff bases are versatile intermediates and have been utilized in the synthesis of various heterocyclic compounds and as ligands for metal complexes. researchgate.netnih.govmdpi.com The formation of Schiff bases from substituted thiazole amines with various aldehydes has been reported, highlighting the utility of this reaction in generating diverse molecular scaffolds. researchgate.netmdpi.comresearchgate.net

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | science.govmasterorganicchemistry.comlibretexts.org |

| 2-Amino-5-nitrothiazole | 5-Hydroxy-2-methoxybenzaldehyde | Thiazole-derived Schiff Base | researchgate.net |

| 2-Amino-6-methoxybenzothiazol | 2-Nitrobenzaldehyde | Thiazole-derived Schiff Base | mdpi.com |

Urea (B33335) and Thiourea (B124793) Synthesis

The primary amine can also be converted into urea and thiourea derivatives. The synthesis of ureas often involves the reaction of the amine with an isocyanate or by using phosgene (B1210022) or its equivalents. nih.gov A safer alternative to phosgene is N,N'-carbonyldiimidazole (CDI). nih.gov Thioureas can be synthesized through various methods, including the reaction of amines with carbon disulfide or isothiocyanates. nih.gov For example, 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas were synthesized by the reaction of 2-amino-1,3,4-thiadiazoles with p-toluene sulfonyl isothiocyanate. nih.gov These urea and thiourea functionalities are prevalent in many biologically active compounds.

Table 2: Reagents for Urea and Thiourea Synthesis

| Desired Product | Common Reagents | Reference |

|---|---|---|

| Urea | Isocyanate, Phosgene, N,N'-Carbonyldiimidazole (CDI) | nih.gov |

| Thiourea | Carbon Disulfide, Isothiocyanate | nih.gov |

Cross-Coupling Reactions Involving this compound Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. For derivatives of this compound, these reactions typically involve a halogenated version of the thiazole ring, which serves as an electrophilic partner for coupling with various nucleophiles.

Suzuki-Miyaura Coupling with Halogenated Thiazole Analogues

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, widely used for creating C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govnih.gov In the context of this compound, a halogenated precursor (e.g., 2-bromo- or 2-chloro-5-methylthiazol-4-yl)methanamine) can be coupled with a variety of aryl or heteroaryl boronic acids or esters. nih.govnih.gov

The efficiency and selectivity of the reaction depend on several factors, including the choice of palladium catalyst, ligand, base, and solvent. nih.gov For heteroaryl halides, chloro and bromo derivatives often prove superior to iodo derivatives due to a reduced tendency for dehalogenation side reactions. nih.gov The development of specialized ligands and pre-catalysts has expanded the scope of this reaction, allowing for the coupling of even challenging substrates with high yields. nih.govresearchgate.net

Table 1: Key Components in Suzuki-Miyaura Coupling of a Halogenated Thiazole

| Component | Function / Examples | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd-PEPPSI-IPent | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | PPh₃, XPhos, Buchwald ligands | Stabilizes the palladium center and modulates its reactivity and selectivity. youtube.com |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species in the transmetalation step. |

| Solvent | Toluene/Ethanol/Water, DMF, THF | Solubilizes reactants and influences reaction kinetics. |

| Boron Reagent | Arylboronic acids, Heteroarylboronic esters | Provides the nucleophilic carbon fragment for the new C-C bond. nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from an amine and an aryl (or heteroaryl) halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in pharmaceutical research due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

For derivatization, the primary amine of this compound can act as the nucleophilic partner, coupling with various aryl or heteroaryl halides to form secondary amines. Alternatively, a halogenated thiazole precursor can be coupled with a different primary or secondary amine. The success of the reaction hinges on the selection of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine (B1218219) ligand. youtube.comresearchgate.net Ligands such as XPhos, SPhos, and RuPhos were specifically developed to improve reaction efficiency and facilitate reductive elimination. youtube.comnih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. researchgate.net |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Stabilizes the Pd catalyst, enhances oxidative addition, and facilitates C-N bond formation. youtube.comwikipedia.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, KHMDS | Deprotonates the amine and facilitates the catalytic cycle. nih.gov |

| Aryl/Heteroaryl Halide | Ar-Br, Ar-Cl, HetAr-Br | The electrophilic coupling partner. |

| Amine | This compound, R₂NH | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Stille, Kumada, and Hiyama Cross-Couplings for C-C Bond Formation

Beyond the Suzuki coupling, other palladium-catalyzed reactions offer alternative routes for C-C bond formation on the thiazole ring.

Stille Coupling: This reaction pairs an organic halide with an organostannane (organotin) compound. It is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile. While powerful, its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with acidic functional groups.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the nucleophilic partner, activated by a fluoride (B91410) source (e.g., TBAF) or a base. wikipedia.orgnih.gov This method is considered more environmentally benign than Stille coupling and more tolerant of functional groups than Kumada coupling. wikipedia.orgorganic-chemistry.org The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Table 3: Comparison of Stille, Kumada, and Hiyama Couplings

| Coupling Reaction | Nucleophilic Partner | Key Activator/Reagent | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | - | High functional group tolerance | Toxicity of tin compounds |

| Kumada | Grignard Reagent (R-MgX) | - | High reactivity | Incompatible with many functional groups |

| Hiyama | Organosilane (R-SiR'₃) | Fluoride source (e.g., TBAF) | Low toxicity, good functional group tolerance wikipedia.orgorganic-chemistry.org | Requires an activating agent wikipedia.org |

Transition Metal-Catalyzed Functionalizations

C-H Activation Methodologies

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for functionalizing heterocyclic compounds, providing an alternative to traditional cross-coupling reactions that require pre-halogenation. nih.gov For the this compound scaffold, C-H activation could potentially target the C-H bonds on the thiazole ring or the adjacent methyl group.

These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. The reaction's regioselectivity can often be controlled by a directing group, which coordinates to the metal center and brings it into proximity with a specific C-H bond. The aminomethyl group or the thiazole's nitrogen or sulfur atoms could serve as endogenous directing groups to guide the functionalization to a specific position on the ring. This methodology allows for the direct introduction of aryl, alkyl, or other functional groups, streamlining the synthesis of complex derivatives.

Hydride Reduction Reactions

While this compound itself is an amine, hydride reduction reactions are crucial for its synthesis from various precursors containing more oxidized functional groups at the 4-position of the thiazole ring. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for these transformations. masterorganicchemistry.com

Unlike milder reagents such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is powerful enough to reduce a wide range of functional groups, including amides, nitriles, esters, and carboxylic acids. masterorganicchemistry.comyoutube.com For instance, a (5-methylthiazol-4-yl)carbonitrile or a (5-methylthiazol-4-yl)carboxamide can be reduced directly to this compound. This approach is fundamental in synthetic routes where the amine is installed late in the sequence.

Table 4: Hydride Reduction of Precursors to this compound

| Precursor Functional Group | Reagent | Product |

|---|---|---|

| Nitrile (-C≡N) | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂-NH₂) |

| Amide (-CONH₂) | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂-NH₂) |

| Imine (-CH=NR) | LiAlH₄ or NaBH₄ | Secondary Amine (-CH₂-NHR) |

| Carboxylic Acid (-COOH) | 1. LiAlH₄ 2. H₂O | Primary Alcohol (-CH₂-OH) * |

| Ester (-COOR) | 1. LiAlH₄ 2. H₂O | Primary Alcohol (-CH₂-OH) * |

Note: Reduction of the carboxylic acid or ester yields the corresponding alcohol, which would require further synthetic steps to be converted to the target amine.

Grignard Reactions and Organometallic Reagents

The presence of the acidic proton on the primary amine of this compound complicates direct reactions with Grignard and other organometallic reagents. These strong bases would readily deprotonate the amine, quenching the organometallic reagent and forming the corresponding magnesium salt of the amine. Therefore, protection of the amine group is a prerequisite for any intended reaction of a Grignard reagent at other sites of the molecule.

Once the amine is protected, for instance as a carbamate (B1207046) or a silylamine, several derivatization strategies using organometallic reagents can be envisioned. One potential pathway involves the deprotonation of the C2 proton of the thiazole ring using a strong base like n-butyllithium, followed by transmetalation with a magnesium halide to form a thiazol-2-yl Grignard reagent. This species could then react with various electrophiles. However, the presence of the methyl group at C5 might electronically disfavor deprotonation at C2.

A more plausible approach involves the synthesis of a halogenated derivative of the protected this compound, for example, by bromination at the C2 position of the thiazole ring. The resulting 2-bromo derivative could then be converted into a Grignard reagent via a halogen-magnesium exchange reaction. nih.gov Such functionalized Grignard reagents are versatile intermediates in the synthesis of polyfunctional heterocycles. nih.gov

The table below outlines a hypothetical reaction scheme for the derivatization of this compound using a Grignard reagent, assuming prior protection of the amine group and subsequent halogenation.

| Step | Reactant | Reagent | Product | Reaction Type |

| 1 | This compound | Protecting Group (e.g., Boc₂O) | N-Boc-(5-Methylthiazol-4-yl)methanamine | Amine Protection |

| 2 | N-Boc-(5-Methylthiazol-4-yl)methanamine | Brominating Agent (e.g., NBS) | N-Boc-(2-Bromo-5-methylthiazol-4-yl)methanamine | Electrophilic Bromination |

| 3 | N-Boc-(2-Bromo-5-methylthiazol-4-yl)methanamine | Mg, THF | N-Boc-(2-(magnesiobromo)-5-methylthiazol-4-yl)methanamine | Grignard Formation |

| 4 | N-Boc-(2-(magnesiobromo)-5-methylthiazol-4-yl)methanamine | Electrophile (e.g., Aldehyde, Ketone) | Derivatized Product | Nucleophilic Addition |

It is important to note that the direct addition of organometallic reagents to the thiazole ring is not a typical reaction pathway.

Oxidation and Reduction Chemistry of the this compound Scaffold

The thiazole ring is generally resistant to oxidation, but under specific conditions, the sulfur atom can be oxidized. Selective oxidation of the thiazole sulfur in the presence of other oxidizable groups like the primary amine and the methyl group presents a significant challenge. The use of controlled oxidizing agents would be necessary to achieve selectivity.

One potential outcome of thiazole oxidation is the formation of a thiazole N-oxide. However, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone is also possible. The reactivity of thiazoles towards singlet oxygen has been studied, and it has been shown that electron-donating groups on the ring can increase the rate of photooxidation. acs.org The methyl group at the C5 position of this compound could, therefore, enhance its reactivity towards singlet oxygen. acs.org

The primary amine is also susceptible to oxidation and would likely require protection to achieve selective oxidation of the thiazole ring. Photocatalytic methods have been employed for the selective aerobic oxidation of primary amines to imines, which could be a potential side reaction if the amine is not protected. nih.gov

The table below summarizes potential oxidation products, though achieving high selectivity would require careful optimization of reaction conditions.

| Oxidizing Agent | Potential Product | Comments |

| Peroxy acids (e.g., m-CPBA) | This compound S-oxide or S,S-dioxide | Amine protection likely required to prevent N-oxidation. |

| Singlet Oxygen (¹O₂) | Oxidized ring-opened products | Methyl group may enhance reactivity. acs.org |

| Photocatalyst + O₂ | (5-Methylthiazol-4-yl)methanimine | Potential for selective amine oxidation. nih.gov |

The term "reduction of the amine group" is ambiguous in this context. Primary amines are already in a low oxidation state. It is possible this refers to the deamination of the aminomethyl group to a methyl group, or the reductive amination of a precursor aldehyde. Assuming the former, the direct reductive deamination of a primary amine is a challenging transformation.

More commonly, the aminomethyl group is introduced via the reduction of a nitrile or an oxime. For instance, the reduction of (5-methylthiazol-4-yl)carbonitrile with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound. youtube.com Similarly, the reduction of the corresponding oxime would also produce the primary amine.

If the goal is to modify the existing aminomethyl group, one could consider its conversion to a different functional group that can then be reduced. For example, the amine could be converted to an amide, which could then be reduced back to a secondary amine with a different substituent.

The table below outlines synthetic routes that involve a reduction step to either form or modify the aminomethyl group.

| Precursor | Reducing Agent | Product | Reaction Type |

| (5-Methylthiazol-4-yl)carbonitrile | LiAlH₄ or H₂/Catalyst | This compound | Nitrile Reduction |

| (5-Methylthiazol-4-yl)carbaldehyde oxime | LiAlH₄ or Na/EtOH | This compound | Oxime Reduction |

| N-Acyl-(5-methylthiazol-4-yl)methanamine | LiAlH₄ | N-Alkyl-(5-methylthiazol-4-yl)methanamine | Amide Reduction |

Pharmacological and Biochemical Research on 5 Methylthiazol 4 Yl Methanamine and Its Analogues

Investigation of Molecular Target Interactions and Mechanisms of Action

The biological effects of (5-Methylthiazol-4-yl)methanamine and its derivatives are underpinned by their specific interactions with various molecular targets. Researchers have employed a range of techniques to elucidate these interactions and the subsequent mechanisms of action.

Ligand Binding Studies with Recombinant Proteins and Cell Lysates

Ligand binding studies are crucial for identifying the direct molecular targets of a compound. For instance, a study on 5-aminothiazole-based ligands for prolyl oligopeptidase (PREP) revealed a new binding site for these modulators. nih.gov These studies often utilize recombinant proteins or cell lysates to assess the binding affinity and specificity of the compounds. Molecular docking simulations can further complement these experimental approaches by predicting the binding modes of ligands with their target proteins, as demonstrated in the study of imidazo[2,1-b]thiazoles with bovine serum albumin (BSA) and calf thymus DNA (ctDNA). nih.gov

Enzymatic Assays for Inhibition or Activation Profiling

Enzymatic assays are fundamental in determining the functional effect of a compound on its target enzyme. For example, derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol were evaluated for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. shd-pub.org.rs Similarly, 4-(thiazol-5-yl)benzoic acid derivatives have been identified as potent inhibitors of protein kinase CK2 through enzymatic assays. nih.gov These assays provide quantitative measures of a compound's potency, often expressed as an IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Modulation of Specific Receptor Subtypes

Thiazole-containing compounds have been shown to modulate the activity of specific receptor subtypes. For instance, N-(thiazol-2-yl)-benzamide analogues have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Functional characterization using techniques like two-electrode voltage clamp electrophysiology in Xenopus oocytes helps to determine the effect of these compounds on receptor function, including whether they act as agonists, antagonists, or allosteric modulators. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in potency and selectivity, researchers can identify the key structural features responsible for its pharmacological effects.

Elucidation of Pharmacophores and Key Structural Features

A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for biological activity. For many thiazole (B1198619) derivatives, the thiazole ring itself is a crucial part of the pharmacophore. nih.govmdpi.com SAR studies have revealed that specific substitutions on the thiazole ring and connected moieties significantly influence activity. For example, in a series of sulfamoyl benzamidothiazoles, modifications at different sites of the molecule led to varying effects on NF-κB activation. nih.gov The presence of specific groups, such as electron-donating or electron-withdrawing groups on an attached phenyl ring, has been shown to be important for the activity of various thiazole-based compounds. nih.govnih.gov

Impact of Thiazole Ring Substitutions on Potency and Selectivity

The nature and position of substituents on the thiazole ring can have a profound impact on the potency and selectivity of a compound. For instance, in a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and increased antiproliferative activity. nih.gov Similarly, for a series of 5-aminothiazole-based ligands of prolyl oligopeptidase, the stability of the 5-aminothiazole scaffold allowed for the exploration of wider substitution patterns, leading to the discovery of potent and selective modulators. nih.gov These examples highlight the importance of systematic substitutions on the thiazole ring and its appended groups to fine-tune the pharmacological profile of these compounds.

| Compound Class | Molecular Target/Activity | Key SAR Findings |

| 5-Aminothiazole derivatives | Prolyl oligopeptidase (PREP) modulators | The 5-aminothiazole scaffold allowed for diverse substitutions, leading to potent and selective PPI modulators. nih.gov |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2 inhibitors | Introduction of a 2-halo- or 2-methoxy-benzyloxy group on the benzoic acid moiety enhanced antiproliferative activity. nih.gov |

| Sulfamoyl benzamidothiazoles | NF-κB activation prolongation | Modifications at various sites of the molecule influenced the duration of NF-κB activation. nih.gov |

| 2,4-Disubstituted thiazole derivatives | Antimicrobial agents | The presence of electron-withdrawing (NO2) and electron-donating (OMe) groups on the benzene (B151609) ring at the thiazole moiety was beneficial for activity. nih.gov |

| 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives | Enzyme inhibitors (AChE, BChE, urease, α-glucosidase) | The bi-heterocyclic core of thiazole and oxadiazole is a key pharmacophore. shd-pub.org.rs |

Role of the Methanamine Side Chain in Ligand-Target Recognition

The methanamine side chain is a critical determinant in the interaction between thiazole-containing ligands and their biological targets. Structure-activity relationship (SAR) studies reveal that this side chain is not merely a linker but an active participant in the binding process. The nature of the amine—whether it is primary, secondary, or tertiary—and the substitutions on it can significantly alter binding affinity and selectivity. mdpi.com

Studies on Biochemical Pathways and Metabolic Interactions

Molecules containing a thiazole ring can behave in complex ways within physiological systems, often activating or inhibiting biochemical pathways and enzymes. nih.gov

Impact on Metabolic Enzyme Systems

Thiazole-containing compounds are known to be metabolized by the cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. nih.govnih.gov This metabolic process can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules. nih.gov

Quantum chemical studies have explored the biotransformation of the thiazole ring, identifying several potential metabolic pathways catalyzed by CYPs. nih.gov These include epoxidation, S-oxidation, and N-oxidation. The formation of an epoxide on the thiazole ring is often the most energetically favorable pathway. nih.gov For example, the energy barrier for epoxidation of a simple thiazole group is approximately 13.63 kcal/mol. nih.gov The presence of an amino group on the thiazole ring can further facilitate these metabolic reactions, lowering the energy barrier for epoxidation by about 2.5 kcal/mol. nih.gov These reactive intermediates are electrophilic and can form covalent bonds with nucleophilic amino acids in proteins. nih.gov

Table 1: Calculated Energy Barriers for CYP450-Mediated Metabolism of Thiazole Groups

| Metabolic Pathway | Energy Barrier (kcal/mol) for Thiazole (TZ) | Energy Barrier (kcal/mol) for Aminothiazole (ATZ) |

|---|---|---|

| Epoxidation | 13.63 | ~11.13 |

| S-oxidation | 14.56 | Lower than TZ |

| N-oxidation | 17.90 | Lower than TZ |

| Oxaziridine Formation | 20.20 | Lower than TZ |

Data sourced from quantum chemical studies on thiazole biotransformation. nih.gov

Investigation of Cellular Signaling Cascades

Thiazole derivatives have been shown to modulate a variety of cellular signaling cascades, many of which are implicated in diseases like cancer. researchgate.netfabad.org.tr Their structural versatility allows them to interact with key proteins in these pathways, such as protein kinases. nih.gov

Research has demonstrated that certain thiazole derivatives can act as potent inhibitors of protein kinases, which are crucial for signal transduction in vital cellular processes. researchgate.net For example, some thiazole-based compounds inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Furthermore, thiazole derivatives have been found to affect autophagy, a cellular degradation process. One study showed that a specific thiazole derivative impairs the degradation of autophagosomes, leading to an accumulation of autophagy substrates. researchgate.net These findings highlight the potential of thiazole-containing compounds to disrupt critical cellular processes involved in cell survival and proliferation. researchgate.net

Table 2: Examples of Thiazole Analogues and Their Effects on Signaling Pathways

| Thiazole Analogue Type | Target Pathway/Process | Observed Effect |

|---|---|---|

| Pyrrolo[2,1-f] caringsunshine.comnih.govfrontiersin.orgtriazines | PI3K/AKT/mTOR | Inhibition of AKT phosphorylation |

| Thiazolylhydrazones | Autophagy | Impairment of autophagosome degradation |

| General Thiazole Derivatives | Protein Kinase Signaling | Inhibition of various kinases (e.g., B-RAFV600E) |

| Thiazole Derivatives | Wnt/β-catenin pathway | Potential for modulation in colon cancer |

This table summarizes findings from multiple studies on the biological activities of various thiazole derivatives. nih.govresearchgate.net

Influence on Neurotransmitter Metabolism and Receptor Function

The thiazole ring is a structural component of thiamine (B1217682) (Vitamin B1), a vitamin essential for the proper functioning of the nervous system. nih.govnih.gov Thiamine plays a crucial role in the synthesis of the neurotransmitter acetylcholine (B1216132). caringsunshine.comnih.govfrontiersin.org It is a necessary cofactor for enzymes involved in the production of acetyl-CoA, the precursor to acetylcholine. caringsunshine.com A deficiency in thiamine can lead to impaired acetylcholine synthesis. caringsunshine.com Some studies suggest that thiamine and its derivatives may be directly or indirectly involved in the release of acetylcholine at the synapse. researchgate.net

Building on this, various synthetic thiazole derivatives have been investigated for their effects on the nervous system. Several studies have shown that compounds containing a thiazole ring can act as potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. nih.govmdpi.comresearchgate.net By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, a key strategy in the treatment of Alzheimer's disease. nih.govmdpi.com Furthermore, other thiazole analogues have been shown to modulate AMPA receptors and have been investigated as potential dopamine (B1211576) D3 receptor ligands, indicating a broad potential for this chemical scaffold to interact with various components of neurotransmitter systems. nih.govgoogle.com

Applications in Chemical Biology

The unique chemical and photophysical properties of the thiazole ring have made it a valuable scaffold in the development of tools for chemical biology. nih.govnih.gov

Development of Chemical Probes for Target Identification and Validation

Chemical probes are essential tools for identifying and validating new drug targets and for studying biological processes in real-time. nih.govfrontiersin.org The thiazole scaffold has been successfully incorporated into various types of probes. nih.gov

For instance, thiazole orange (TO), a fluorescent dye containing a benzothiazole (B30560) ring, is widely used in probes for detecting nucleic acids like DNA and RNA. nih.gov These probes often work by intercalation, where the dye inserts itself between the base pairs of DNA, leading to a significant increase in fluorescence. nih.gov This property is exploited for real-time quantitative PCR and for detecting specific DNA sequences, including single-nucleotide polymorphisms. nih.gov

Thiazole-based reporters have also been developed for activity-based protein profiling (ABPP), a powerful technique used to monitor the functional state of enzymes within complex biological mixtures. nih.govnih.govuniversiteitleiden.nl These probes typically contain a reactive group that covalently binds to the active site of a target enzyme and a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for detection and enrichment. nih.govnih.gov For example, a thiazole cyanopyrrolidine scaffold has been used to create probes that target deubiquitinating enzymes, allowing for the quantitative profiling of their activity in cells. nih.gov

Table 3: Thiazole-Based Chemical Probes and Their Applications

| Probe Type | Core Structure | Application | Mechanism of Action |

|---|---|---|---|

| Nucleic Acid Probe | Thiazole Orange (TO) | DNA/RNA detection, SNP genotyping | Intercalation into nucleic acid duplex, leading to fluorescence enhancement. nih.gov |

| Activity-Based Protein Probe (ABPP) | Thiazole Cyanopyrrolidine | Profiling deubiquitinase activity | Covalent modification of active site cysteine residues. nih.gov |

| Fluorescent Reporter | Azide-tagged Thiazole | Labeling of biomacromolecules | Click chemistry attachment to alkyne-modified targets for fluorescence and MS detection. nih.gov |

This table highlights the versatility of the thiazole scaffold in designing chemical probes for various biological applications.

Incorporation into Bioconjugates for Imaging or Delivery Research

Bioconjugation is a chemical technique used to form a stable covalent link between two molecules, at least one of which is a biomolecule. In the context of biomedical research, this often involves attaching a small molecule, such as a drug or an imaging agent, to a larger biological entity like a protein, antibody, or nanoparticle. The resulting bioconjugate is designed to combine the specific targeting capabilities of the biomolecule with the functional properties of the attached small molecule. This strategy is fundamental to the development of targeted drug delivery systems, which aim to concentrate a therapeutic agent at the site of disease, and for creating molecular imaging probes that can visualize specific biological processes or tissues.

An exhaustive search of research articles and technical documentation was performed to find instances of this compound being incorporated into bioconjugates for imaging or drug delivery purposes. The methanamine group of the compound provides a reactive handle suitable for conjugation to various biomolecules or imaging agents (e.g., fluorophores, radiolabels). Nevertheless, the search did not uncover any specific research findings, either preclinical or clinical, demonstrating the use of this compound as a component in the construction of bioconjugates for medical imaging or targeted delivery applications. Consequently, there are no detailed research findings to report on its role in this area of biochemical research.

Computational Chemistry and Theoretical Investigations of 5 Methylthiazol 4 Yl Methanamine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A typical study would involve optimizing the molecular geometry of (5-Methylthiazol-4-yl)methanamine to find its most stable, lowest-energy structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. Standard DFT functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), are commonly employed for this purpose.

Table 1: Representative Ground State Geometrical Parameters for this compound (Illustrative) Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require a dedicated computational study.

| Parameter | Type | Illustrative Value |

| C4-C5 | Bond Length | 1.38 Å |

| C5-CH₂ | Bond Length | 1.51 Å |

| CH₂-NH₂ | Bond Length | 1.47 Å |

| N-C2-S | Bond Angle | 115.0° |

| C4-C5-CH₂ | Bond Angle | 128.5° |

| C5-CH₂-NH₂ | Bond Angle | 110.0° |

| C4-C5-CH₂-N | Dihedral Angle | Variable (See Conformational Analysis) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Properties (Illustrative) Note: These values are for illustrative purposes only.

| Property | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.7 |

The distribution of the HOMO and LUMO across the molecule's atoms reveals the most likely regions for electron donation and acceptance, respectively.

To further quantify and pinpoint reactive sites, DFT calculations are used to determine various reactivity descriptors. Fukui functions are particularly valuable as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps to identify the most susceptible sites for:

Nucleophilic attack (f+) : Where the molecule is most likely to accept an electron (LUMO-driven).

Electrophilic attack (f-) : Where the molecule is most likely to donate an electron (HOMO-driven).

Radical attack (f0) : The average of the two, indicating reactivity towards radicals.

For this compound, one would expect the nitrogen atom of the thiazole (B1198619) ring and the nitrogen of the aminomethyl group to be potential sites for electrophilic attack, while the sulfur atom and specific carbon atoms in the ring could also exhibit distinct reactivity patterns.

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single geometry, molecules are dynamic entities that can adopt various spatial arrangements, or conformations.

Conformational analysis is the study of the different spatial orientations of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C5-CH₂ and CH₂-NH₂ single bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy, stable conformers (local minima) and the energy barriers required to transition between them. This information is critical, as the biological activity or chemical reactivity of a molecule can depend heavily on its preferred conformation.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by a solvent. Computational methods can model these effects in two primary ways:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for assessing how a solvent's polarity affects the stability and geometry of different conformers.

Explicit Solvation Models: In this more complex approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. Molecular Dynamics (MD) simulations are then performed, which calculate the forces between all atoms and simulate their movements over time. nih.gov MD simulations provide a detailed picture of how specific solute-solvent interactions, such as hydrogen bonds between the amine group and water, influence the conformational preferences and dynamic behavior of this compound in solution. nih.gov

Through these computational techniques, a comprehensive understanding of the intrinsic chemical nature and dynamic behavior of this compound can be achieved, providing a theoretical foundation for predicting its properties and potential applications.

Dynamics of Ligand-Target Interactions

There is currently no publicly available research detailing the dynamics of ligand-target interactions for this compound. Molecular dynamics simulations, which are crucial for understanding the stability of a ligand within a protein's binding pocket and for elucidating the energetic forces driving the interaction, have not been published for this compound.

Molecular Docking and Ligand-Based Drug Design

While molecular docking is a common computational technique used to predict the binding orientation of small molecules to their protein targets, specific studies detailing the docking of this compound into any biological receptor are absent from the scientific literature.

Prediction of Binding Modes within Biological Receptors

No research is available that predicts or analyzes the binding modes of this compound within any specific biological receptors. Such studies would typically involve the use of computational docking software to position the molecule within a protein's active site and analyze the resulting interactions, such as hydrogen bonds and hydrophobic contacts.

Virtual Screening for Novel Ligands

This compound has not been identified as a lead compound or scaffold in published virtual screening campaigns aimed at discovering novel ligands. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Model Development

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The absence of such models indicates a lack of sufficient and consistent biological activity data for this compound and a series of its analogs.

Q & A

Basic: What are the common synthetic routes for preparing (5-Methylthiazol-4-yl)methanamine, and what factors influence reaction yields?

Answer:

Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or via functionalization of pre-formed thiazole rings. Key steps include:

- Cyclization : Reacting 4-methylthiazole precursors with bromoacetonitrile under reflux in ethanol, followed by reduction (e.g., using LiAlH₄) to yield the methanamine moiety .

- Catalysts : Palladium or copper catalysts enhance cross-coupling reactions for introducing substituents .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while dichloromethane aids in intermediate purification .

- Yield factors : Temperature control (60–80°C minimizes side reactions), stoichiometric ratios (1:1.2 for amine:halide), and inert atmospheres (N₂/Ar) prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Answer:

- ¹H/¹³C NMR : Identify the thiazole ring protons (δ 6.8–7.5 ppm) and methanamine CH₂NH₂ group (δ 3.2–3.5 ppm). Aromatic carbons appear at 120–150 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂CH₂ group, m/z ~30) .

- FTIR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹) .

Basic: How can researchers assess the purity and stability of this compound under different storage conditions?

Answer:

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is ideal for biological assays .

- Stability :

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic centers (e.g., C4-thiazole position) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways .

- Docking Studies : Map electrostatic potential surfaces to predict interactions with biological targets (e.g., enzymes with hydrophobic pockets) .

Advanced: How do steric and electronic effects of substituents on the thiazole ring influence the compound's interaction with biological targets?

Answer:

- Steric effects : Bulky substituents (e.g., phenyl at C5) hinder binding to flat active sites (e.g., kinase ATP pockets) .

- Electronic effects : Electron-withdrawing groups (e.g., Br at C5) increase thiazole ring electrophilicity, enhancing covalent binding to cysteine residues .

- Case study : 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride showed higher enzyme inhibition (IC₅₀ = 2.1 μM) than non-substituted analogs (IC₅₀ = 8.7 μM) due to improved charge transfer .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Answer:

- Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP depletion vs. fluorescence) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound in solid-state studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.